N-[4-iodo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-[4-iodo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide is a synthetic organic compound characterized by the presence of an iodine atom, an isopropyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-iodo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Acylation: The acetamide group is introduced via an acylation reaction, often using acetic anhydride or acetyl chloride.
Substitution: The isopropyl group is introduced through a Friedel-Crafts alkylation reaction.
Methoxylation: The methoxy group is introduced via nucleophilic substitution using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-iodo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-[4-iodo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: It is used in the development of new catalysts and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-iodo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The iodine atom and other functional groups play a crucial role in binding to these targets and modulating their activity. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide
- N-[4-chloro-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide
- N-[4-fluoro-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide
Uniqueness
N-[4-iodo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The combination of the isopropyl and methoxy groups further enhances its properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H20INO2 |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
N-(4-iodo-2-propan-2-ylphenyl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H20INO2/c1-12(2)16-11-14(19)6-9-17(16)20-18(21)10-13-4-7-15(22-3)8-5-13/h4-9,11-12H,10H2,1-3H3,(H,20,21) |
InChI Key |
QCIYCNXWDRQWOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)I)NC(=O)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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